molecular formula C15H30O4Si B066657 6-O-(Triisopropylsilyl)-D-galactal CAS No. 166021-01-8

6-O-(Triisopropylsilyl)-D-galactal

Cat. No. B066657
M. Wt: 302.48 g/mol
InChI Key: VYZHAYQIZWKLNP-RBSFLKMASA-N
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Description

Synthesis Analysis

The stereocontrolled synthesis of 2-deoxy-d-arabino-hexopyranosides ("galactopyranosides") using isopropylidene-protected 6-O-silylated donors, including 6-O-(Triisopropylsilyl)-D-galactal, has been reported to achieve high stereoselectivity and selectivity. This method demonstrates the utility of combining isopropylidene acetal and sterically demanding silyl groups for achieving desired glycosidic linkages in the synthesis of complex carbohydrates (Yang et al., 2018).

Molecular Structure Analysis

The synthesis and crystal structure analysis of derivatives of 6-O-(Triisopropylsilyl)-D-galactal have contributed to understanding the conformation and configuration of such compounds. For example, the synthesis, crystal structure, and conformation of 1(S)-acetoxy-3-[6(R)-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl]-1(methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl)propyne have provided insights into the stereochemistry of galactopyranosyl derivatives (Krajewski et al., 1985).

Chemical Reactions and Properties

6-O-(Triisopropylsilyl)-D-galactal has been utilized in various chemical reactions, demonstrating its versatility as a glycosyl donor or substrate. For instance, it undergoes allylic rearrangement reactions to form glycoside derivatives containing a 2,3-double bond, showcasing its reactivity and application in synthesizing unsaturated carbohydrate derivatives (Ciment & Ferrier, 1966).

Scientific Research Applications

Antioxidant Activity Analysis

Studies on antioxidants often involve detailed chemical analyses to determine the antioxidant capacity of various compounds. The use of 6-O-(Triisopropylsilyl)-D-galactal in such contexts might involve its role in synthesizing or modifying compounds of interest. Analytical methods like the ORAC and FRAP tests are critical in these studies, highlighting the importance of chemical reactivity and interaction analyses in antioxidant research (Munteanu & Apetrei, 2021).

Structural Analysis of Polysaccharides

Research on the structural characteristics of flax fibers and the composition of non-cellulosic polysaccharides (NCPs) showcases the application of chemical analysis in understanding plant materials. Such studies might utilize derivatives like 6-O-(Triisopropylsilyl)-D-galactal to investigate the chemical makeup and interactions within plant-based materials, providing insights into their structural and functional properties (Morvan et al., 2003).

Biotechnological Applications of Polysaccharides

The exploration of carrageenans and galactomannans for their potential biotechnological applications, such as in biomedical fields, bioethanol production, and environmental remediation, reflects the research interest in galactose-based compounds. These studies highlight the versatility of polysaccharides and the potential for chemical derivatives in various applications, potentially including those related to 6-O-(Triisopropylsilyl)-D-galactal (Chauhan & Saxena, 2016; Thombare et al., 2016).

Vibrational Spectroscopy for Chemical Analysis

Vibrational spectroscopy, including Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy, is a powerful tool for the structural analysis of polysaccharides and related compounds. Research in this area could involve the use of 6-O-(Triisopropylsilyl)-D-galactal as a model compound for studying the vibrational properties and chemical behavior of galactose derivatives (Matsuhiro, 1996).

properties

IUPAC Name

(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHAYQIZWKLNP-RBSFLKMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446207
Record name 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-(Triisopropylsilyl)-D-galactal

CAS RN

166021-01-8
Record name 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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